molecular formula C15H22N4O3 B1408992 Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1703794-90-4

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B1408992
CAS RN: 1703794-90-4
M. Wt: 306.36 g/mol
InChI Key: NDZVEQBXBFPGRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N4O3 . It is also known as Olaparib Impurity 7, an impurity of Olaparib .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . Another study reported the synthesis of two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) and density functional theory (DFT) . For example, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using DFT at the B3LYP/6-311+G (2d, p) level .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate have not been found, similar compounds have been used as building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate can be inferred from similar compounds. For instance, the title compound was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural properties. These compounds have been synthesized through various chemical reactions and characterized using techniques like LCMS, NMR, IR, and CHN elemental analysis. Their crystal structures have been elucidated using X-ray diffraction, revealing details about molecular conformation and intermolecular interactions. For instance, one study demonstrated the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, and provided a detailed structural analysis using single crystal XRD data (Sanjeevarayappa et al., 2015).

Biological Evaluation

These compounds have also been evaluated for their biological activities. The antibacterial and anthelmintic activities of certain derivatives have been assessed in vitro. For instance, the aforementioned tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015). Another derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, was found to have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Catalytic and Anticorrosive Properties

Some derivatives of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate have been investigated for their potential as catalysts in chemical reactions and as anticorrosive agents. A study on polymethacrylates containing a 4-amino-pyridyl derivative demonstrated their effectiveness as catalysts in acylation chemistry (Mennenga et al., 2015). Additionally, the compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive behavior on carbon steel, showing significant inhibition efficiency in a corrosive medium (Praveen et al., 2021).

Future Directions

The future directions for research on Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as drug discovery . The development of selective inhibitors and the study of their biological activities could also be areas of interest .

properties

IUPAC Name

tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZVEQBXBFPGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5.0 g, 14.6 mmol), palladium diacetate (240 mg, 1.46 mmol) and triphenylphosphine (376 mg, 2.92 mmol) in dioxane (100 mL) was added tributyl(1-ethoxyvinyl)stannane (5.3 mL, 16.1 mL) under N2, and the reaction mixture was stirred at 80° C. overnight. The reaction was cooled to RT and diluted with THF (100 mL), followed by the addition of 2 N HCl (100 mL). The mixture was stirred at RT for 30 mins, and LCMS showed the reaction was completed. The reaction mixture was diluted with ethyl acetate (200 mL). The organic phase was separated, washed with water (3×100 mL), dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography to afford the title compound (3.0 g, 67%). MS (ES+) C15H22N4O3 requires: 306, found: 251 [M-56+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5.0 g, 14.6 mmol), palladium diacetate (240 mg, 1.46 mmol), triphenylphosphine (376 mg, 2.92 mmol) and tributyl(1-ethoxyvinyl)stannane (5.3 mL, 16.1 mL) in dioxane (100 mL) was degassed with nitrogen for three times, and the reaction mixture was stirred at 80° C. overnight. The reaction was cooled to RT and diluted with THF (100 mL), followed by the addition of 2 N HCl (100 mL). The mixture was stirred at RT for 30 mins, and LCMS showed the reaction was completed. The reaction mixture was diluted with ethyl acetate (200 mL). The organic phase was separated, washed with water (3×100 mL), dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography to afford the title compound (3.0 g, 67%). MS (ES+) C15H22N4O3 requires: 306. found: 251 [M−56+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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